(乙烯基苄氧基)三甲基硅烷

货号 B599615

CAS 编号:

112270-66-3

分子量: 206.36

InChI 键: TXRKAVSZHAQJIP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

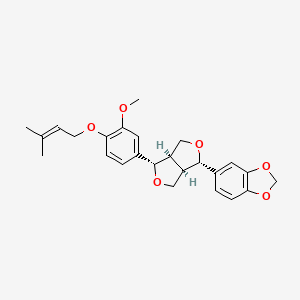

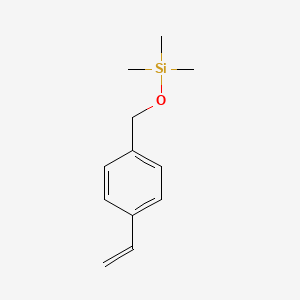

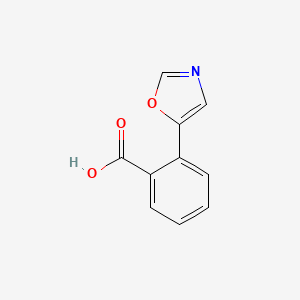

“(Vinylbenzyloxy)trimethylsilane” is an organosilicon compound with the molecular formula C12H18OSi and a molecular weight of 206.36 . It appears as a colorless liquid .

Synthesis Analysis

The preparation of (vinylphenoxy) trimethylsilane, which is structurally similar to (vinylbenzyloxy)trimethylsilane, is usually obtained by a silane coupling reaction. A common preparation method involves reacting trimethylsilane with phenol in the presence of hydrochloric acid and introducing ethylene gas for an addition reaction .Molecular Structure Analysis

The molecular structure of (Vinylbenzyloxy)trimethylsilane consists of a vinylbenzyloxy group attached to a trimethylsilane group . The trimethylsilane group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis

Trimethylsilyl groups, like the one in (Vinylbenzyloxy)trimethylsilane, are known to be used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

(Vinylbenzyloxy)trimethylsilane has a density of 0.96 g/cm3, a boiling point of 56-60°C at 0.15mmHg, and a refractive index of 1.5370 . It is sensitive and reacts slowly with moisture/water . It is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform at room temperature .科学研究应用

- Organosilanes are often used as silyl protecting groups in organic synthesis . They are used to protect sensitive functional groups during a chemical reaction, and can be removed afterwards to restore the original group .

- The specific methods of application would depend on the particular reaction or synthesis process being carried out .

- The outcomes of using silyl protecting groups can vary widely, but in general, they allow for more complex reactions to be carried out without interfering with sensitive functional groups .

- Organosilanes can also act as reducing agents in certain reactions .

- The specific methods of application would again depend on the particular reaction or synthesis process .

- The outcomes of using organosilanes as reducing agents can vary, but they generally involve the reduction of a more oxidized species .

- Organosilanes are used in cross-coupling reactions, which are a common method for creating carbon-carbon bonds .

- The specific methods of application would depend on the particular cross-coupling reaction .

- The outcomes of these reactions are typically new organic compounds with carbon-carbon bonds .

- Allylsilanes can stabilize α-carbanions and β-carbocations, which are intermediates in many organic reactions .

- The specific methods of application would depend on the particular reaction .

- The outcomes of these reactions can vary, but they generally involve the formation of stable intermediates that can then undergo further reactions .

- Electrophilic substitution of unsaturated silanes involves attack of an electrophile on an allyl - or vinylsilane .

- An allyl or vinyl group is incorporated at the electrophilic center after loss of the silyl group .

- The specific methods of application would depend on the particular reaction .

- The outcomes of these reactions can vary, but they generally involve the formation of new organic compounds .

Silyl Protecting and Derivatisation Reagents

Organosilanes as Reducing Agents

Silanes in Cross-coupling Chemistry

Allylsilanes Used to Stabilize α-Carbanions and β-Carbocations

Electrophilic Substitution of Unsaturated Silanes

Pharmaceutical Testing

属性

IUPAC Name |

(4-ethenylphenyl)methoxy-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRKAVSZHAQJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1=CC=C(C=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Vinylbenzyloxy)trimethylsilane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

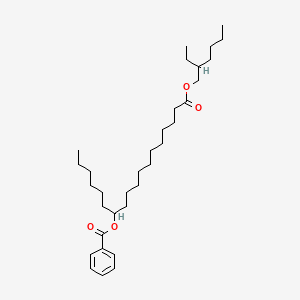

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)